molecular formula C21H24ClN3O2 B11008855 1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide

1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide

Cat. No.: B11008855
M. Wt: 385.9 g/mol
InChI Key: NGURUILGZLRXHT-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a 4-chlorophenyl group and a dimethylamino phenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where the piperidine ring is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethylamino Phenyl Group: The final step involves the reaction of the intermediate with 4-(dimethylamino)phenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)carbonyl]piperidine
  • N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide
  • 4-chlorobenzoyl chloride derivatives
  • Piperidine-4-carboxamide derivatives

This detailed overview provides a comprehensive understanding of 1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClN3O2/c1-24(2)19-9-7-18(8-10-19)23-20(26)15-11-13-25(14-12-15)21(27)16-3-5-17(22)6-4-16/h3-10,15H,11-14H2,1-2H3,(H,23,26)

InChI Key

NGURUILGZLRXHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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